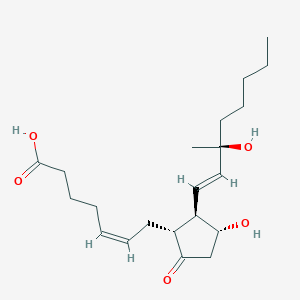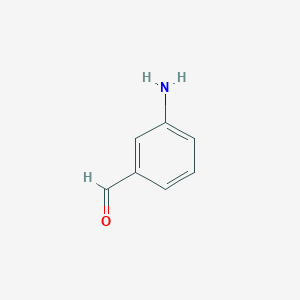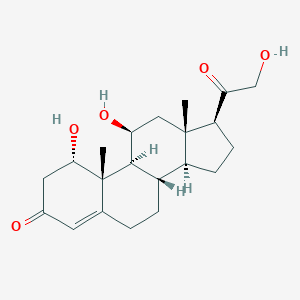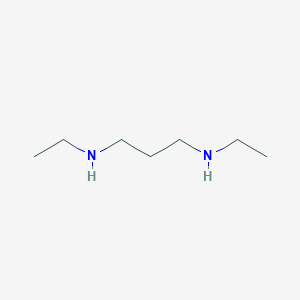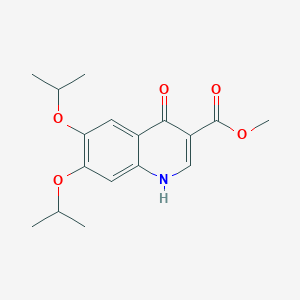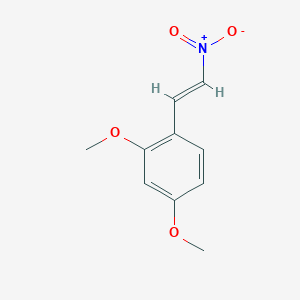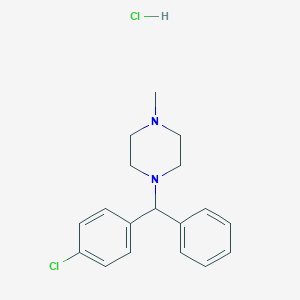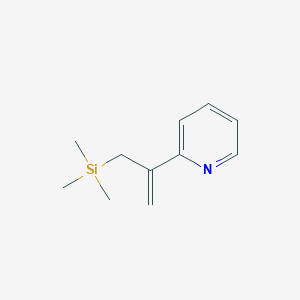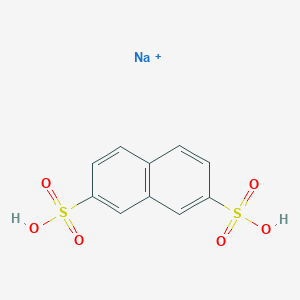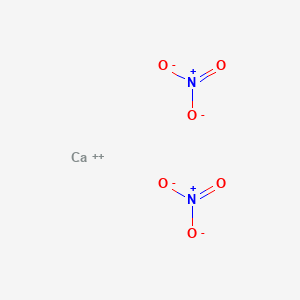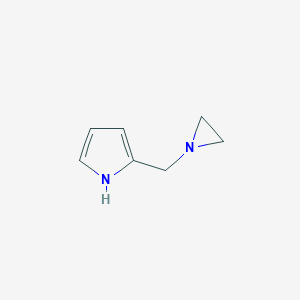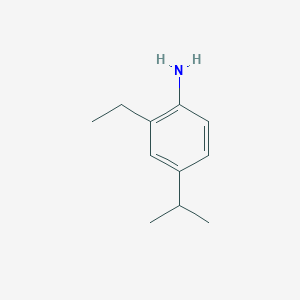
2-Ethyl-4-(propan-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-(propan-2-yl)aniline, also known as EI, is a chemical compound that has been widely used in scientific research. It belongs to the family of anilines, which are organic compounds that contain an amino group attached to an aromatic ring. EI has been found to have a variety of applications in scientific research, including as a reagent in chemical synthesis, as a fluorescent probe, and as a substrate for enzyme-catalyzed reactions. In
作用機序
The mechanism of action of 2-Ethyl-4-(propan-2-yl)aniline is not well understood, but it is believed to involve the formation of reactive intermediates, such as free radicals and quinone imines, which can react with cellular macromolecules, such as proteins, nucleic acids, and lipids. These reactions can lead to oxidative damage, DNA strand breaks, and cell death. 2-Ethyl-4-(propan-2-yl)aniline has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase, which are involved in drug metabolism and neurotransmitter degradation, respectively.
生化学的および生理学的効果
2-Ethyl-4-(propan-2-yl)aniline has been found to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2-Ethyl-4-(propan-2-yl)aniline has been shown to induce the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative damage. At high concentrations, 2-Ethyl-4-(propan-2-yl)aniline has been shown to induce oxidative stress, DNA damage, and apoptosis, which can lead to cell death. In animal studies, 2-Ethyl-4-(propan-2-yl)aniline has been found to affect the central nervous system, cardiovascular system, and reproductive system, but the exact mechanisms of these effects are not well understood.
実験室実験の利点と制限
2-Ethyl-4-(propan-2-yl)aniline has several advantages for lab experiments, including its high purity, stability, and availability. It can be easily synthesized and purified, and it is commercially available from many chemical suppliers. However, 2-Ethyl-4-(propan-2-yl)aniline also has several limitations for lab experiments, including its potential toxicity, instability in aqueous solutions, and lack of selectivity for certain enzymes and cellular targets. Careful handling and storage are required to minimize the risk of exposure to 2-Ethyl-4-(propan-2-yl)aniline, and additional experiments are needed to determine its selectivity and specificity for different enzymes and cellular targets.
将来の方向性
There are several future directions for research on 2-Ethyl-4-(propan-2-yl)aniline, including its potential as a therapeutic agent for cancer and neurodegenerative diseases, its role in oxidative stress and inflammation, and its interactions with other cellular targets, such as ion channels and transporters. Further studies are needed to elucidate the mechanism of action of 2-Ethyl-4-(propan-2-yl)aniline, to optimize its synthesis and purification methods, and to develop new assays and probes for its detection and quantification. Overall, 2-Ethyl-4-(propan-2-yl)aniline has great potential for scientific research, and its applications and implications are still being explored.
合成法
There are several methods for synthesizing 2-Ethyl-4-(propan-2-yl)aniline, but the most common one is the reaction of 2-ethylphenol with isopropylamine. This reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere, such as nitrogen. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then reduced to form 2-Ethyl-4-(propan-2-yl)aniline. The yield of this reaction can be improved by optimizing the reaction conditions, such as the temperature, pressure, and concentration of the reactants.
科学的研究の応用
2-Ethyl-4-(propan-2-yl)aniline has been used in a variety of scientific research applications, including as a reagent in chemical synthesis, as a fluorescent probe, and as a substrate for enzyme-catalyzed reactions. As a reagent in chemical synthesis, 2-Ethyl-4-(propan-2-yl)aniline has been used to synthesize a variety of compounds, including dyes, pharmaceuticals, and agrochemicals. As a fluorescent probe, 2-Ethyl-4-(propan-2-yl)aniline has been used to label proteins and nucleic acids, and to detect changes in intracellular pH and calcium ion concentration. As a substrate for enzyme-catalyzed reactions, 2-Ethyl-4-(propan-2-yl)aniline has been used to study the kinetics and mechanisms of enzymes, such as cytochrome P450 and monoamine oxidase.
特性
CAS番号 |
126476-51-5 |
|---|---|
製品名 |
2-Ethyl-4-(propan-2-yl)aniline |
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC名 |
2-ethyl-4-propan-2-ylaniline |
InChI |
InChI=1S/C11H17N/c1-4-9-7-10(8(2)3)5-6-11(9)12/h5-8H,4,12H2,1-3H3 |
InChIキー |
ATBCQJVQEKHHNL-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)C(C)C)N |
正規SMILES |
CCC1=C(C=CC(=C1)C(C)C)N |
同義語 |
Benzenamine, 2-ethyl-4-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



